molecular formula C15H11FO B12870478 2-(4-Fluorophenyl)-3-methylbenzofuran

2-(4-Fluorophenyl)-3-methylbenzofuran

Cat. No.: B12870478
M. Wt: 226.24 g/mol
InChI Key: PYJXGEFCIIBKMR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylbenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorophenyl group and a methyl group in its structure makes this compound a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-methylbenzofuran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Fluorophenyl)-3-methylbenzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group at the 4-position and the methyl group at the 3-position gives this compound unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other benzofuran derivatives.

Properties

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methyl-1-benzofuran

InChI

InChI=1S/C15H11FO/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9H,1H3

InChI Key

PYJXGEFCIIBKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=CC=C(C=C3)F

Origin of Product

United States

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